molecular formula C25H23N3O4 B11700243 (2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide

(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B11700243
M. Wt: 429.5 g/mol
InChI Key: RFKWLRUHBYPYBR-HAVVHWLPSA-N
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Description

(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a formamido group, a nitrophenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Nitration: The nitrophenyl group is introduced via nitration, which involves the reaction of a benzene ring with nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

4-methyl-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H23N3O4/c1-18-10-12-21(13-11-18)24(29)27-23(17-20-8-5-9-22(16-20)28(31)32)25(30)26-15-14-19-6-3-2-4-7-19/h2-13,16-17H,14-15H2,1H3,(H,26,30)(H,27,29)/b23-17+

InChI Key

RFKWLRUHBYPYBR-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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